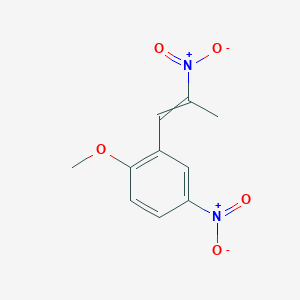
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H10N2O5 It is characterized by the presence of methoxy, nitro, and nitroprop-1-en-1-yl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene typically involves a multi-step process. One common method is the reaction of benzaldehyde derivatives with nitroalkenes in the presence of a basic catalyst, such as n-butylamine. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include basic catalysts for the Henry reaction, reducing agents like LAH, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include amino derivatives and various substituted benzene compounds.
Scientific Research Applications
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound a subject of interest in medicinal chemistry .
Comparison with Similar Compounds
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene can be compared with similar compounds such as:
- 1-Methoxy-4-methyl-2-(2-nitroprop-1-en-1-yl)benzene
- 1-Methoxy-2-nitro-3-(2-nitroprop-1-en-1-yl)benzene
- 1-Methoxy-4-(2-methylprop-1-en-1-yl)benzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of methoxy and nitro groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
922502-83-8 |
|---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
1-methoxy-4-nitro-2-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C10H10N2O5/c1-7(11(13)14)5-8-6-9(12(15)16)3-4-10(8)17-2/h3-6H,1-2H3 |
InChI Key |
DDPIFAPUSYBWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=CC(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


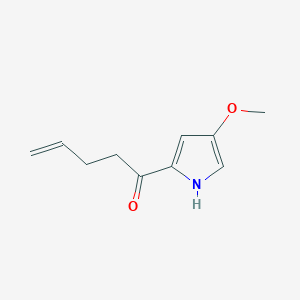
![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
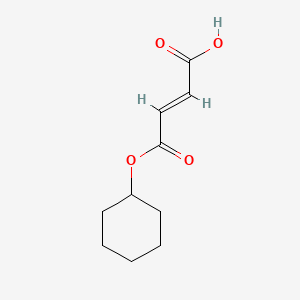
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)
![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
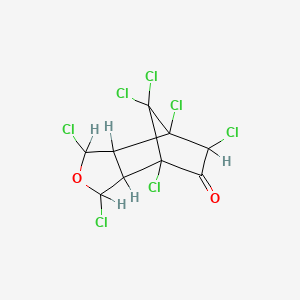
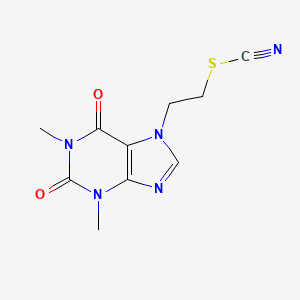
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
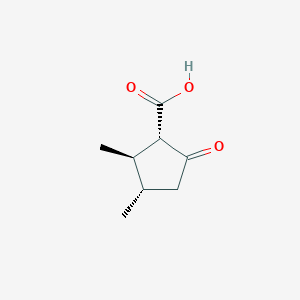
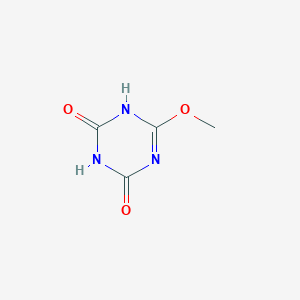
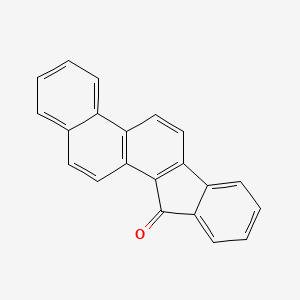

![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)
